2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one
Description
Properties
Molecular Formula |
C11H15NO4 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-amino-1-(2,4,5-trimethoxyphenyl)ethanone |
InChI |
InChI=1S/C11H15NO4/c1-14-9-5-11(16-3)10(15-2)4-7(9)8(13)6-12/h4-5H,6,12H2,1-3H3 |
InChI Key |
OKHWAWJVUWQUDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CN)OC)OC |
Origin of Product |
United States |
Preparation Methods
Representative Synthetic Procedure (From Literature)
A typical synthesis reported involves the following:
| Step | Reagents and Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1. Formation of 2,4,5-trimethoxyphenylacetone | Starting from 2,4,5-trimethoxybenzaldehyde, perform a homologation reaction (e.g., via a Wittig or Grignard reaction followed by oxidation) | 2,4,5-trimethoxyphenylacetone obtained as a white solid | ~45-50 |
| 2. Reductive amination | React 2,4,5-trimethoxyphenylacetone with ammonia and sodium cyanoborohydride in methanol at room temperature overnight | Formation of 2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one | ~70-85 |
Analytical Data Supporting Preparation
- Nuclear Magnetic Resonance (NMR):
Characteristic proton signals for methoxy groups (~3.7-3.9 ppm), aromatic protons (6.5-7.5 ppm), and methylene protons adjacent to amino and ketone groups are observed, confirming structure. - Mass Spectrometry (MS):
Molecular ion peak consistent with molecular weight 225.24 g/mol. - Elemental Analysis:
Carbon, hydrogen, nitrogen, and oxygen contents within 0.4% of theoretical values, confirming purity. - Melting Point:
Reported melting points around 190-193 °C for related intermediates, indicating crystalline purity.
Comparative Table of Preparation Routes
| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Yield Range |
|---|---|---|---|---|---|
| Reductive Amination of Phenylacetone | 2,4,5-trimethoxyphenylacetone | Ammonia, NaBH3CN or H2/Pd-C | Straightforward, mild conditions | Requires preparation of phenylacetone | 70-85% |
| Nitroalkene Reduction | 2,4,5-trimethoxybenzaldehyde + nitromethane | LiAlH4 or catalytic hydrogenation | High regioselectivity | Use of strong reducing agents | Moderate (~40-60%) |
| Direct Amination of Phenylacetaldehyde | 2,4,5-trimethoxyphenylacetaldehyde | Ammonia, oxidants or catalysts | One-step amination | Less stable intermediates, side reactions | Variable |
Chemical Reactions Analysis
Oxidation
The ketone group () undergoes oxidation to form quinones. For example, treatment with strong oxidizing agents like potassium permanganate () or chromium trioxide () under acidic conditions yields quinone derivatives.
Example Reaction :
Reduction
The ketone group can be reduced to a secondary alcohol using reducing agents such as or . For instance, reduction in ethanol or tetrahydrofuran (THF) produces the corresponding alcohol.
Example Reaction :
Substitution Reactions
The amino group () acts as a nucleophile in substitution reactions with electrophiles:
-
Alkylation : Reaction with alkyl halides (e.g., methyl bromide) in the presence of a base like potassium carbonate () yields alkylated amines .
-
Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) under Friedel-Crafts conditions forms amides.
Example Reaction :
Cyclization Reactions
The compound can participate in cyclization reactions when reacted with α-bromoketones (e.g., phenacyl bromides). For example, alkylation followed by intramolecular cyclization in ethanol forms heterocyclic derivatives .
Example Reaction :
Reaction Conditions and Reagents
Comparative Reactivity
The trimethoxyphenyl substituent enhances electron density at the amino group, increasing nucleophilicity compared to unsubstituted analogs. For example:
-
2-Amino-1-(3,4,5-trimethoxyphenyl)ethan-1-one (isomer) shows similar reactivity but differs in substitution pattern .
-
n-Methyl-2-(2,4,5-trimethoxyphenyl)ethan-1-amine (methylated analog) demonstrates altered pharmacokinetics due to steric effects.
Mechanism of Action
The compound interacts with biological targets (e.g., enzymes, receptors) via hydrogen bonding (amino group) and π-π interactions (aromatic ring). This contributes to its potential anticancer and antimicrobial activities .
Scientific Research Applications
Scientific Research Applications of 2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one
This compound is an organic compound with the molecular formula . It is a derivative of phenethylamine and contains a trimethoxyphenyl group. This compound is used as a building block in organic synthesis and as a precursor for creating more complex molecules. It has garnered interest in chemistry, biology, medicine, and industry for its potential applications and unique chemical properties.
Applications
- Chemistry this compound serves as a crucial building block in organic synthesis. Its structure allows it to be a precursor in creating complex molecules.
- Biology This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
- Medicine Researches investigate this compound for potential therapeutic effects and consider it as a lead compound for drug development.
- Industry It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation It can be oxidized to form corresponding quinones. Common oxidizing agents for this process include potassium permanganate and chromium trioxide.
- Reduction Reduction reactions can convert the ketone group to an alcohol, using reducing agents like sodium borohydride and lithium aluminum hydride.
- Substitution The amino group can participate in substitution reactions with various electrophiles, such as alkyl halides and acyl chlorides. This can produce substituted amines and amides.
Preparation Method
The synthesis of this compound typically involves several steps:
- Starting Material The synthesis begins with 2,4,5-trimethoxybenzaldehyde.
- Formation of Intermediate The aldehyde group is converted to a corresponding oxime using hydroxylamine hydrochloride in the presence of a base.
- Reduction The oxime is then reduced to the amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.
- Final Product The resulting amine is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride to yield this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Comparison of Similar Compounds
This compound is unique due to its specific substitution pattern on the phenyl ring, influencing its chemical reactivity and biological activity. The presence of the 2,4,5-trimethoxyphenyl group can enhance its interaction with certain molecular targets, making it a valuable compound for research and development.
The similar compounds are:
- 2-Amino-1-(3,4,5-trimethoxyphenyl)ethan-1-one
- 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one
- 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one
Mechanism of Action
The mechanism of action of 2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins.
Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
2-Amino-1-(3,4,5-trimethoxyphenyl)ethan-1-one
- Key Differences : Methoxy groups at 3,4,5-positions instead of 2,4,3.
- Impact : The 3,4,5-trimethoxy configuration is more common in colchicine analogues and tubulin polymerization inhibitors. This substitution pattern enhances planar stacking with hydrophobic enzyme pockets, whereas the 2,4,5-isomer may exhibit steric hindrance, reducing binding efficiency in certain targets .
- Synthesis : Prepared via condensation of 3,4,5-trimethoxybenzaldehyde with ammonium acetate, followed by oxidation .
(E)-1-(2-Aminophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- Key Differences: Incorporates a propenone linker and an aminophenyl group.
- Impact: The extended conjugation of the propenone chain increases π-π stacking interactions with aromatic residues in enzyme active sites, as observed in CDK9 inhibition studies. The aminophenyl group facilitates hydrogen bonding with catalytic lysine residues, enhancing inhibitory potency compared to the shorter α-amino ketone .
- Synthesis: Synthesized via Claisen-Schmidt condensation of 3,4,5-trimethoxybenzaldehyde with 2-aminoacetophenone in ethanol under basic conditions .
1-(3,4,5-Trimethoxyphenyl)ethan-1-one Derivatives with Heterocyclic Moieties
- Examples : 4-(3,4,5-Trimethoxyphenyl)thiazole–pyrimidine hybrids , pyrazole-clubbed pyrimidines .
- Key Differences: Replacement of the α-amino ketone with thiazole, pyrimidine, or pyrazole rings.
- Impact: Heterocycles introduce additional hydrogen bond acceptors/donors and improve metabolic stability. For instance, thiazole-pyrimidine hybrids exhibit antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ = 2.8 µM) by dual inhibition of CDK9 and tubulin . In contrast, the parent α-amino ketone lacks this dual mechanism.
Biological Activity
2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features:
- Molecular Formula : C12H17N1O3
- Functional Groups : An amino group (-NH2) and three methoxy groups (-OCH3) positioned at the 2, 4, and 5 positions of the phenyl ring.
The arrangement of these functional groups enhances the compound's lipophilicity and biological reactivity, making it a candidate for various pharmacological applications.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. The mechanism involves interaction with bacterial cell membranes and disruption of metabolic pathways.
Anticancer Activity
The compound has shown promising anticancer properties in several studies:
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and others.
- Mechanism of Action : It appears to induce apoptosis through modulation of signaling pathways involved in cell cycle regulation and apoptosis. Notably, it may inhibit cyclin-dependent kinases (CDKs) and affect STAT transcription factors, which are crucial for cancer cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10.5 | Induction of apoptosis via CDK inhibition |
| HCT-116 | 8.3 | STAT3 inhibition leading to reduced proliferation |
Antioxidant Activity
The presence of methoxy groups enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties. This activity is beneficial in preventing oxidative stress-related diseases.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in cell signaling and metabolism.
- Receptor Modulation : It interacts with specific receptors that regulate cell growth and apoptosis.
- Pathway Alteration : Alters pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Case Studies
-
Anticancer Efficacy Study :
- A study evaluated the effects of the compound on MCF-7 cells. Results indicated a significant reduction in cell viability at concentrations above 5 µM, with morphological changes consistent with apoptosis observed under microscopy.
-
Antimicrobial Screening :
- The compound was tested against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were determined to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli, indicating strong antimicrobial potential.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one, and how can purity be optimized?
- Methodology : A common approach involves Claisen-Schmidt condensation. Dissolve 2,4,5-trimethoxybenzaldehyde in ethanol, add 2-aminoacetophenone and a base (e.g., 30% NaOH), and stir at room temperature. Monitor reaction progress via TLC. Filter the precipitated product, wash with distilled water, and recrystallize from ethanol for purity ≥95% .
- Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials. Confirm purity via HPLC (C18 column, methanol/water mobile phase) .
Q. How can the compound’s structure be confirmed using spectroscopic techniques?
- NMR Analysis : Acquire and NMR spectra in DMSO-d. Key signals include aromatic protons (δ 6.8–7.2 ppm for trimethoxyphenyl), ketone carbonyl (δ 190–200 ppm in ), and amine protons (δ 5.5–6.0 ppm, broad). Compare with published data for bk-2C-B analogs .
- Mass Spectrometry : Use GC/MS with electron ionization (EI) to identify the molecular ion peak (m/z ~295) and fragmentation patterns (e.g., loss of methoxy groups) .
Q. What safety protocols are essential when handling this compound?
- Hazard Mitigation : Refer to SDS guidelines for acute toxicity (H302, H312, H332). Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/ingestion; store in sealed containers at 2–8°C .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?
- Crystallization : Grow single crystals via slow evaporation of ethanol. Collect diffraction data using a synchrotron or in-house diffractometer (Mo Kα radiation). Refine with SHELXL, focusing on bond angles (C-O-C in methoxy groups) and hydrogen-bonding networks (e.g., N-H···O interactions) .
- Validation : Compare experimental data with DFT-optimized geometries (B3LYP/6-31G* basis set) to confirm conformational stability .
Q. How do hydrogen-bonding patterns influence the compound’s supramolecular assembly?
- Graph Set Analysis : Map hydrogen bonds (e.g., amine-to-ketone or methoxy-to-aryl interactions) using Etter’s formalism. Identify motifs like rings, which stabilize crystal packing. Compare with analogs (e.g., bk-2C-B) to assess polymorphism risks .
Q. What strategies address discrepancies in bioactivity data across studies?
- Receptor Binding Assays : Perform competitive radioligand binding (e.g., -LSD for 5-HT receptors). Normalize data using reference compounds (e.g., DOB) and account for stereochemical impurities via chiral HPLC .
- Statistical Validation : Apply ANOVA to compare EC values across batches. Investigate solvent effects (DMSO vs. saline) on potency .
Q. How can computational modeling predict metabolic pathways or degradation products?
- In Silico Tools : Use Schrödinger’s MetaSite to simulate cytochrome P450 metabolism. Prioritize demethylation (2,4,5-trimethoxy → dihydroxy) and N-acetylation pathways. Validate with LC-HRMS/MS analysis of incubated liver microsomes .
Data Contradiction Analysis
Q. How to resolve conflicting NMR data reported for structurally similar analogs?
- Case Study : Compare NMR of bk-2C-B (δ 6.85 ppm for H-3) with this compound. Differences arise from substituent electronic effects (e.g., bromine in bk-2C-B deshields adjacent protons). Use -HMBC to confirm amine connectivity .
Q. Why do crystallographic studies report varying unit cell parameters for the same compound?
- Crystallization Conditions : Differences in solvent (ethanol vs. acetonitrile) or temperature alter packing motifs. Perform PXRD to identify polymorphs and refine using Rietveld methods .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
